[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester
Description
This compound belongs to a class of pyrrolidine-based carbamic acid esters characterized by an (S)-2-amino-3-methyl-butyryl substituent.
Properties
IUPAC Name |
benzyl N-[1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-3-yl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-13(2)16(19)17(22)21-10-9-15(11-21)20(3)18(23)24-12-14-7-5-4-6-8-14/h4-8,13,15-16H,9-12,19H2,1-3H3/t15?,16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCHHJARAPDCTCJ-LYKKTTPLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCC(C1)N(C)C(=O)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC(C1)N(C)C(=O)OCC2=CC=CC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C20H29N3O5
- Molecular Weight : 393.46 g/mol
- CAS Number : 1401666-90-7
The compound exhibits biological activity primarily through its interaction with various enzymes and receptors. It is suggested that the carbamate moiety plays a critical role in its mechanism, particularly in enzyme inhibition.
Inhibition of N-Acylethanolamine Acid Amidase (NAAA)
One of the notable biological activities of this compound is its inhibition of N-acylethanolamine acid amidase (NAAA), an enzyme implicated in the metabolism of bioactive lipids.
- IC50 Value : The compound has demonstrated an IC50 value of 127 nM against rat NAAA, indicating potent inhibitory activity. This suggests that it may have therapeutic potential in conditions where modulation of endocannabinoid signaling is beneficial .
Substrate Specificity
Research indicates that the compound's structure allows for specific interactions with various biological targets. For instance, studies on similar carbamate esters reveal that modifications in the amino acid moiety can significantly alter enzyme specificity and activity .
Study 1: Structure-Activity Relationship (SAR)
A study focused on the SAR of carbamic acid esters found that modifications to the amino acid side chains can enhance or diminish potency against NAAA. The presence of an intact β-lactone ring was crucial for maintaining potency, with certain configurations yielding up to a tenfold increase in activity compared to their counterparts .
| Compound | IC50 (μM) | Notes |
|---|---|---|
| [1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester | 0.127 | Strong NAAA inhibitor |
| (R)-Analog | 0.70 | Less potent than (S) counterpart |
| Open derivatives | >100 | No significant activity |
Study 2: Pharmacokinetics and Stability
Another investigation assessed the pharmacokinetic properties and stability of this compound in biological systems. The results indicated that the compound exhibited a half-life of approximately 7 minutes in serum, which could influence its therapeutic efficacy and dosing strategies .
Comparison with Similar Compounds
Substituent Variations
- Cyclopropyl vs. Methyl Group [(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester (CAS 1401667-60-4): Replaces the methyl group with a cyclopropyl ring, increasing molecular weight (359.47 g/mol vs. Impact: Cyclopropyl groups are known to enhance metabolic stability, which could improve pharmacokinetics compared to methyl-substituted derivatives.
- Ethyl vs. Methyl Carbamate [(S)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester (CAS 1401667-29-5): Substitutes methyl with ethyl, increasing hydrophobicity (molecular weight: ~335 g/mol vs. ~319 g/mol for methyl). This modification may influence membrane permeability or binding affinity .
Stereochemical Differences
- [(R)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-carbamic acid benzyl ester (CAS 1401665-64-2): Features an (R)-configured pyrrolidine ring instead of (S).
Positional Isomerism
- [1-(2-Amino-ethyl)-pyrrolidin-3-yl]-methyl-carbamic acid benzyl ester (CAS 165528-66-5): Relocates the amino group to the ethyl side chain rather than the butyryl moiety. This positional shift simplifies the structure (C15H23N3O2) and may reduce synthetic complexity but eliminate stereospecific interactions .
Data Table: Key Structural and Molecular Features
Research Findings and Implications
- Stereochemistry and Activity : The (S)-configuration in the target compound and its analogues is critical for interactions with chiral biological targets. For example, (R)-isomers (e.g., CAS 1401665-64-2) may exhibit reduced binding affinity in enantioselective assays .
- Market Context: No direct analogues are commercially available for androgenetic alopecia or similar conditions, as noted in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
